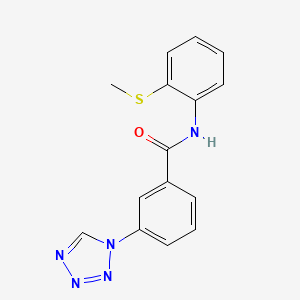

N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2-(Methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a methylthio (-SMe) substituent on the phenyl ring and a tetrazole moiety at the 3-position of the benzamide core.

Propriétés

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQCTUIYKINPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . The methylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated aromatic compound under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Halogens, nitro compounds

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Applications De Recherche Scientifique

N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity . The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues with Tetrazole Moieties

Compound A : N-(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(1H-tetrazol-1-yl)benzamide

- Structural Features: Shares the 3-(tetrazol-1-yl)benzamide core but incorporates a triazolo-pyridazinone moiety and methoxyphenyl group.

- Key Differences: The extended heterocyclic system (triazolo-pyridazinone) may enhance π-π stacking interactions in biological systems compared to the simpler methylthio-phenyl group in the target compound.

Compound B : 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide

- Structural Features : Replaces tetrazole with imidazole and includes a urea side chain.

- Urea groups can facilitate hydrogen bonding, a feature absent in the target compound.

Substituted Benzamides with Varied Pharmacophores

Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : Contains a hydroxy-dimethyl ethyl group and methylbenzamide.

- Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, highlighting how substituents like hydroxyl groups can enable coordination chemistry, unlike the methylthio group in the target compound.

Compound D : 3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide

- Structural Features : Features a benzimidazole-thioacetamido side chain and dinitrophenyl group.

- Biological Activity : Exhibits antimicrobial and anticancer properties attributed to the benzimidazole core. The dinitrophenyl group may enhance electron-withdrawing effects, contrasting with the methylthio group’s electron-donating nature.

Pesticide-Related Benzamides

Compound E : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structural Features : Methylethoxy and trifluoromethyl substituents.

- Applications : Used as a fungicide. The trifluoromethyl group increases stability and lipophilicity, while the target compound’s methylthio group may offer different reactivity in agrochemical contexts.

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Activité Biologique

N-(2-(methylthio)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H13N5OS

- Molecular Weight : 311.4 g/mol

- Purity : Typically 95%.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Several studies have indicated that derivatives of tetrazole compounds exhibit significant antibacterial properties. Research suggests that modifications of the tetrazole ring can enhance the antibacterial efficacy against resistant strains .

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as insulin-regulated aminopeptidase (IRAP), which is linked to cognitive functions. Inhibitors of IRAP have been associated with improved memory and learning in animal models .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key findings include:

- Substituent Effects : The presence of the methylthio group on the phenyl ring influences the lipophilicity and, consequently, the bioavailability of the compound.

- Tetrazole Ring Modifications : Variations in the tetrazole moiety can lead to changes in biological activity, highlighting the importance of structural diversity in drug design .

Case Studies

-

Antibacterial Activity :

- A study synthesized several derivatives of tetrazole-based compounds and assessed their antibacterial properties. Results indicated that specific modifications resulted in enhanced activity against Gram-positive and Gram-negative bacteria, demonstrating the potential for developing new antibiotics .

- Cognitive Enhancement :

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.